BenzaMide, 2-Mercapto-N-(phenylMethyl)-
CAS No.: 13156-90-6
Cat. No.: VC0174643
Molecular Formula: C14H13NOS
Molecular Weight: 243.32412
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13156-90-6 |
|---|---|
| Molecular Formula | C14H13NOS |
| Molecular Weight | 243.32412 |
Introduction
Chemical Structure and Identification
BenzaMide, 2-Mercapto-N-(phenylMethyl)- is characterized by a thiol-containing benzamide structure with a benzyl substituent on the nitrogen atom. The compound combines aromatic functionality with mercapto and amide groups, making it an interesting candidate for various chemical applications.
Identification Parameters
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 13156-90-6 | |
| Molecular Formula | C14H13NOS | |
| Molecular Weight | 243.32412 | |
| IUPAC Standard InChIKey | MGUJYIZVBZQBDM-UHFFFAOYSA-N | |
| SMILES Notation | C(NCC1=CC=CC=C1)(=O)C1=CC=CC=C1S |
The structural composition includes a benzene ring bearing a mercapto (-SH) group, connected to a carbonyl group that forms an amide linkage with a benzylamine moiety. This arrangement creates a molecule with interesting chemical reactivity patterns and potential for diverse applications .
Physical Properties
Understanding the physical properties of BenzaMide, 2-Mercapto-N-(phenylMethyl)- is essential for predicting its behavior in various chemical processes and applications. The following table summarizes the key physical properties of this compound:
| Property | Value | Method | Source |
|---|---|---|---|
| Physical State | Solid | Experimental | |
| Melting Point | 105-107 °C | Experimental | |
| Boiling Point | 443.9±38.0 °C | Predicted | |
| Density | 1.198±0.06 g/cm³ | Predicted | |
| Predicted pKa | 5.96±0.43 | Computational |
The compound presents as a solid at standard temperature and pressure, with a relatively high melting point indicating strong intermolecular interactions, likely due to hydrogen bonding capabilities of both the mercapto and amide functional groups .
Structural Characteristics and Bonding
The structure of BenzaMide, 2-Mercapto-N-(phenylMethyl)- features several key functional groups that contribute to its chemical reactivity:
Functional Groups
-
Mercapto group (-SH): Located at the ortho position of the benzamide, this group provides reducing properties and can participate in various nucleophilic reactions .
-
Amide linkage: The central amide bond connects the thiosalicylic acid portion with the benzylamine moiety, providing rigidity and hydrogen bonding capability to the molecule .
-
Benzyl group: The N-phenylmethyl substituent adds hydrophobicity and offers potential for π-π interactions in biological systems.
The arrangement of these groups creates a molecule with multiple reaction sites, allowing it to participate in diverse chemical transformations including nucleophilic addition, coordination chemistry, and hydrogen bonding interactions .
Synthesis Methods
Based on the synthesis approaches for similar compounds found in the research literature, several potential synthetic routes for BenzaMide, 2-Mercapto-N-(phenylMethyl)- can be proposed:
Reactivity and Chemical Properties
The reactivity of BenzaMide, 2-Mercapto-N-(phenylMethyl)- is largely governed by its functional groups:
Metal Coordination Capability
The combination of thiol and amide functionalities suggests potential for metal coordination, particularly with transition metals such as copper, zinc, and silver, making this compound a potential ligand for organometallic chemistry .
Related Compounds and Comparative Analysis
Several structurally related compounds provide insight into the potential properties and applications of BenzaMide, 2-Mercapto-N-(phenylMethyl)-:
2-Mercapto-N-methylbenzamide
| Property | 2-Mercapto-N-methylbenzamide | BenzaMide, 2-Mercapto-N-(phenylMethyl)- |
|---|---|---|
| CAS Number | 20054-45-9 | 13156-90-6 |
| Molecular Formula | C8H9NOS | C14H13NOS |
| Molecular Weight | 167.23 | 243.32 |
| Melting Point | 94-96 °C | 105-107 °C |
| Application | Axitinib intermediate | Not specifically documented |
2-Mercapto-N-methylbenzamide features a simpler N-methyl group compared to the N-benzyl group in our target compound, resulting in lower molecular weight and slightly different physical properties .
N-(1,1-dimethylethyl)-2-mercapto-benzamide
This tert-butyl derivative (CAS 155754-94-2) represents another structural analog, featuring a bulkier but less aromatic N-substituent compared to the phenylmethyl group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume